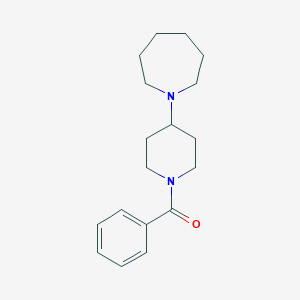

1-(1-Benzoyl-4-piperidinyl)azepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H26N2O |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

[4-(azepan-1-yl)piperidin-1-yl]-phenylmethanone |

InChI |

InChI=1S/C18H26N2O/c21-18(16-8-4-3-5-9-16)20-14-10-17(11-15-20)19-12-6-1-2-7-13-19/h3-5,8-9,17H,1-2,6-7,10-15H2 |

InChI Key |

ZCCHWMPGRXSXGS-UHFFFAOYSA-N |

SMILES |

C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(1-Benzoyl-4-piperidinyl)azepane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and relevant pharmacological context for the novel compound 1-(1-Benzoyl-4-piperidinyl)azepane. While this specific molecule is not extensively documented in publicly available literature, its constituent moieties, benzoylpiperidine and azepane, are well-characterized pharmacophores. This document extrapolates data from related structures to provide a predictive profile of the target compound, including its physicochemical properties and likely biological activity. Detailed hypothetical protocols for its synthesis are presented, along with a visualization of a key signaling pathway associated with structurally similar molecules.

Introduction

The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast number of therapeutic agents. When functionalized at the 4-position with a benzoyl group, it forms the benzoylpiperidine fragment, a privileged structure known for its interaction with various central nervous system (CNS) targets. The azepane ring, a seven-membered saturated heterocycle, is also a component of several approved pharmaceuticals. The combination of these two pharmacophores in This compound suggests potential for novel pharmacological activity, likely within the CNS space. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and evaluation of this and related compounds.

Chemical Properties

Table 1: Physicochemical Properties of Azepane

| Property | Value | Reference(s) |

| IUPAC Name | Azepane | [1][2] |

| Synonyms | Hexamethyleneimine, Homopiperidine | [1] |

| CAS Number | 111-49-9 | [1][2] |

| Molecular Formula | C₆H₁₃N | [1][2] |

| Molecular Weight | 99.177 g/mol | [1][2] |

| Appearance | Colorless liquid | [1] |

| Melting Point | -37 °C | [1] |

| Boiling Point | 138 °C | [1] |

| Density | 0.88 g/cm³ | [1] |

Table 2: Physicochemical Properties of a Representative Benzoylpiperidine Derivative

(phenyl(piperidin-4-yl)methanone)

| Property | Value | Reference(s) |

| IUPAC Name | Phenyl(piperidin-4-yl)methanone | |

| Molecular Formula | C₁₂H₁₅NO | |

| Molecular Weight | 189.25 g/mol | |

| Predicted LogP | 1.8 | |

| Predicted Solubility | Data not available |

Table 3: Predicted Properties of this compound

| Property | Predicted Value |

| IUPAC Name | (4-(Azepan-1-yl)piperidin-1-yl)(phenyl)methanone |

| Molecular Formula | C₁₈H₂₆N₂O |

| Molecular Weight | 286.42 g/mol |

| Topological Polar Surface Area | 23.55 Ų |

| Predicted LogP | 3.2 |

Note: Predicted values are calculated using computational models and should be confirmed by experimental data.

Experimental Protocols: A Plausible Synthetic Route

The synthesis of this compound can be logically approached via a two-step process: first, the formation of the 4-(azepan-1-yl)piperidine intermediate, followed by N-acylation with benzoyl chloride.

Step 1: Synthesis of 4-(Azepan-1-yl)piperidine via Reductive Amination

This procedure is adapted from established methods for the reductive amination of ketones with secondary amines.

Workflow Diagram:

Caption: Synthetic workflow for the preparation of the 4-(azepan-1-yl)piperidine intermediate.

Methodology:

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) and azepane (1.1 equivalents) in anhydrous dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(azepan-1-yl)piperidine.

-

Deprotection: Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) or 4M HCl in 1,4-dioxane. Stir at room temperature for 1-2 hours.

-

Isolation: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether, or neutralize with a base (e.g., NaOH solution) and extract the free base into an organic solvent. After drying and solvent removal, 4-(azepan-1-yl)piperidine is obtained.

Step 2: N-Benzoylation of 4-(Azepan-1-yl)piperidine

This procedure follows the principles of the Schotten-Baumann reaction for the acylation of secondary amines.

Methodology:

-

Reaction Setup: Dissolve 4-(azepan-1-yl)piperidine (1 equivalent) in DCM or tetrahydrofuran (THF). Add a base, such as triethylamine (1.5 equivalents) or pyridine (1.5 equivalents), and cool the mixture to 0 °C.

-

Acylation: Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, this compound.

Predicted Biological Activity and Signaling Pathway

The benzoylpiperidine scaffold is a well-known pharmacophore in many centrally acting agents, particularly those targeting dopamine and serotonin receptors. Specifically, many 4-benzoylpiperidine derivatives have been identified as potent antagonists of the dopamine D2 receptor.[3] Antagonism of the D2 receptor is a key mechanism of action for many antipsychotic drugs.

The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, couples to the Gαi/o subunit. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound would be expected to bind to the D2 receptor and block the binding of dopamine, thereby preventing this downstream signaling cascade.

Dopamine D2 Receptor Signaling Pathway (Antagonized)

References

An In-depth Technical Guide on the Structure Elucidation of 1-(1-Benzoyl-4-piperidinyl)azepane

Audience: Researchers, scientists, and drug development professionals.

Core Content: This whitepaper provides a comprehensive, albeit hypothetical, guide to the synthesis and structural elucidation of 1-(1-Benzoyl-4-piperidinyl)azepane. Due to the absence of published data for this specific molecule, this guide is constructed based on established chemical principles and spectral data from analogous structures. It serves as a predictive framework for researchers encountering this or similar novel compounds.

Introduction

This compound is a tertiary amine featuring a central piperidine ring N-acylated with a benzoyl group and substituted at the 4-position with an azepane ring. The elucidation of such a novel structure requires a systematic approach employing a combination of synthesis and advanced spectroscopic techniques. This document outlines a plausible synthetic route and the expected analytical data for the unambiguous confirmation of its structure.

Proposed Synthesis Pathway

A logical and efficient method for the synthesis of the target compound is a two-step process involving an initial reductive amination followed by N-acylation. This approach offers high yields and readily available starting materials.

Step 1: Reductive Amination 1-Benzoyl-4-piperidone can be reacted with azepane in the presence of a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to form the intermediate 1-(4-azepanylpiperidin-1-yl)ethan-1-one.

Step 2: N-Benzoylation The secondary amine of the piperidine ring in the intermediate is then acylated using benzoyl chloride in the presence of a base like triethylamine (TEA) to yield the final product, this compound.

Structure Elucidation

The confirmation of the synthesized molecule's structure would rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the benzoyl, piperidine, and azepane protons. The aromatic protons of the benzoyl group will appear in the downfield region. The piperidine and azepane protons will exhibit complex multiplets in the aliphatic region due to spin-spin coupling.

¹³C NMR: The carbon NMR spectrum will be characterized by a downfield signal for the carbonyl carbon of the benzoyl group. The aromatic carbons will also appear in the downfield region, while the aliphatic carbons of the piperidine and azepane rings will be found in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃)

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Benzoyl-C=O | - | ~170.0 |

| Benzoyl-Ar-H (ortho) | ~7.4 - 7.5 (m, 2H) | ~136.0 (quat.) |

| Benzoyl-Ar-H (meta, para) | ~7.3 - 7.4 (m, 3H) | ~129.5, ~128.5, ~127.0 |

| Piperidine-H2ax, H6ax | ~4.6 (m, 1H) | ~47.0 |

| Piperidine-H2eq, H6eq | ~3.1 (m, 1H) | ~42.0 |

| Piperidine-H3, H5 | ~1.8 - 2.0 (m, 4H) | ~32.0 |

| Piperidine-H4 | ~2.5 (tt, 1H) | ~60.0 |

| Azepane-H2', H7' | ~2.6 - 2.7 (m, 4H) | ~55.0 |

| Azepane-H3', H4', H5', H6' | ~1.5 - 1.7 (m, 8H) | ~28.0, ~27.0 |

The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the amide functional group. Other characteristic peaks will include C-H stretching from the aromatic and aliphatic portions, and C-N stretching vibrations.

Table 2: Predicted IR Absorption Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 2950 - 2850 | Strong |

| C=O (Amide) | 1650 - 1630 | Strong |

| C=C (Aromatic) | 1600, 1450 | Medium |

| C-N | 1250 - 1020 | Medium |

High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The mass spectrum under electron ionization (EI) would show the molecular ion peak and several characteristic fragment ions resulting from the cleavage of the benzoyl group, and fragmentation of the piperidine and azepane rings.

Table 3: Predicted Mass Spectrometry Data

| m/z | Proposed Fragment |

|---|---|

| 298.21 | [M]⁺ (Molecular Ion) |

| 105.03 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 193.18 | [M - C₆H₅CO]⁺ |

| 77.04 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

-

Reductive Amination: To a solution of 1-benzoyl-4-piperidone (1.0 eq) and azepane (1.2 eq) in dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 eq) portion-wise at 0 °C. Allow the mixture to warm to room temperature and stir for 12 hours. Quench the reaction with saturated sodium bicarbonate solution and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain crude 4-(azepan-1-yl)piperidine.

-

N-Benzoylation: Dissolve the crude intermediate in DCM and add triethylamine (2.0 eq). Cool the solution to 0 °C and add benzoyl chloride (1.2 eq) dropwise. Stir the reaction at room temperature for 4 hours. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes) to afford the title compound.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer with Attenuated Total Reflectance (ATR) sampling.

-

Mass Spectrometry: High-resolution mass spectra would be acquired on a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

Conclusion

This technical guide presents a hypothetical but scientifically rigorous approach to the synthesis and complete structure elucidation of this compound. The proposed synthetic route is practical, and the predicted spectroscopic data provide a clear roadmap for the characterization of this novel compound. This framework can be adapted for the study of other new chemical entities within drug discovery and development.

In-depth Technical Guide: 1-(1-Benzoyl-4-piperidinyl)azepane

Disclaimer: Publicly available scientific literature and pharmacological databases lack specific information regarding the mechanism of action, quantitative data, and detailed experimental protocols for the compound "1-(1-Benzoyl-4-piperidinyl)azepane." The following guide is constructed based on the analysis of structurally related compounds containing the benzoylpiperidine and azepane moieties, which are known to interact with various biological targets. This information is intended for research and drug development professionals and should be considered theoretical in the absence of direct experimental evidence for the specified molecule.

Executive Summary

This compound is a novel chemical entity for which the mechanism of action has not been explicitly elucidated in published literature. However, its structural components—a benzoylpiperidine core linked to an azepane ring—suggest potential interactions with receptors and transporters in the central nervous system. The benzoylpiperidine fragment is a well-established pharmacophore found in numerous psychoactive drugs, particularly those targeting serotoninergic and dopaminergic systems. The azepane moiety, a seven-membered nitrogen-containing ring, is also present in various pharmaceuticals and can influence receptor binding and pharmacokinetic properties. This guide synthesizes available information on these related structures to propose a putative mechanism of action and to outline potential experimental approaches for its investigation.

Putative Mechanism of Action

Based on the prevalence of the 4-benzoylpiperidine scaffold in centrally active agents, this compound is hypothesized to act as a modulator of neurotransmitter systems. The 4-(p-fluorobenzoyl)piperidine moiety, in particular, is a known pharmacophore for 5-HT2A serotonin receptors.[1] Therefore, a primary hypothesis is that this compound may exhibit affinity for serotonin receptors, potentially acting as an antagonist or inverse agonist.

Furthermore, derivatives of 1-aralkyl-4-benzylpiperidine have shown high affinity for sigma (σ) receptors, suggesting another potential target class for this compound.[2] The interaction with dopaminergic receptors, while less directly suggested by the core structure, cannot be ruled out, as many benzoylpiperidine-containing compounds exhibit polypharmacology across different monoamine receptors.[1]

The azepane ring may serve to orient the benzoylpiperidine core within the binding pocket of its target receptor(s) and could contribute to the overall affinity and selectivity profile.

Potential Signaling Pathways

Should this compound act as a 5-HT2A receptor antagonist, it would likely modulate downstream signaling cascades typically associated with this Gq/11-coupled receptor. This includes the inhibition of phospholipase C (PLC) activation, leading to reduced production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Hypothesized Signaling Pathway for 5-HT2A Antagonism

Caption: Putative inhibition of the 5-HT2A receptor signaling pathway.

Suggested Experimental Protocols for Target Validation

To elucidate the mechanism of action of this compound, a tiered experimental approach is recommended.

Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for a panel of CNS receptors and transporters, with an initial focus on serotoninergic, dopaminergic, and sigma receptors.

Methodology:

-

Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from HEK293 cells stably transfected with the human 5-HT2A receptor) are prepared by homogenization and centrifugation.

-

Assay Conditions: Membranes are incubated with a specific radioligand (e.g., [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound (this compound).

-

Incubation and Filtration: The mixture is incubated to allow for binding equilibrium. The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) is calculated using the Cheng-Prusoff equation.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining receptor binding affinity.

Functional Assays

Objective: To characterize the functional activity (e.g., agonist, antagonist, inverse agonist) of this compound at its identified binding sites.

Methodology (Example for 5-HT2A):

-

Cell Culture: HEK293 cells expressing the human 5-HT2A receptor are cultured.

-

Calcium Mobilization Assay: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

-

Compound Addition:

-

Agonist mode: Increasing concentrations of the test compound are added, and changes in intracellular calcium are measured.

-

Antagonist mode: Cells are pre-incubated with increasing concentrations of the test compound, followed by the addition of a known agonist (e.g., serotonin), and the inhibition of the agonist-induced calcium response is measured.

-

-

Fluorescence Measurement: Changes in fluorescence are monitored using a plate reader.

-

Data Analysis: Dose-response curves are generated to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Quantitative Data Summary (Hypothetical)

As no experimental data is available for this compound, the following table is a template for how such data would be presented.

| Target | Assay Type | Radioligand | Kᵢ (nM) | Functional Activity | EC₅₀/IC₅₀ (nM) |

| 5-HT2A | Binding | [³H]ketanserin | TBD | TBD | TBD |

| D₂ | Binding | [³H]spiperone | TBD | TBD | TBD |

| σ₁ | Binding | --INVALID-LINK---pentazocine | TBD | TBD | TBD |

| σ₂ | Binding | [³H]DTG | TBD | TBD | TBD |

TBD: To Be Determined

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be experimentally determined, its structural features strongly suggest it may function as a modulator of CNS targets, particularly serotonin and sigma receptors. The experimental protocols outlined in this guide provide a clear path forward for elucidating its pharmacological profile. Future research should focus on comprehensive in vitro screening followed by in vivo studies to assess its therapeutic potential and pharmacokinetic/pharmacodynamic properties. The benzoylpiperidine scaffold continues to be a privileged structure in medicinal chemistry, and a thorough investigation of this novel derivative is warranted.[1]

References

A Technical Guide to the Potential Biological Targets of 1-(1-Benzoyl-4-piperidinyl)azepane: A Structured Approach for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract: The compound 1-(1-Benzoyl-4-piperidinyl)azepane is a novel chemical entity for which no public biological data currently exists. This technical guide addresses this gap by proposing a rational, evidence-based strategy for identifying and validating its potential biological targets. By deconstructing the molecule into its core fragments—the benzoylpiperidine moiety and the azepane ring—we can infer a high probability of interaction with central nervous system (CNS) targets. The benzoylpiperidine fragment is a well-established "privileged structure" in medicinal chemistry, frequently associated with serotoninergic and dopaminergic receptor ligands, as well as inhibitors of key enzymes like monoacylglycerol lipase (MAGL) and acetylcholinesterase (AChE)[1][2]. Similarly, the conformationally flexible azepane ring is a component of numerous CNS-active drugs and has been incorporated into ligands targeting monoamine transporters[3].

This whitepaper outlines a comprehensive, hypothetical research program designed to systematically investigate these potential targets. It provides detailed experimental protocols for primary screening, target validation, and functional characterization. Furthermore, it includes standardized templates for data presentation and visualizations of experimental workflows and signaling pathways to guide future research on this and structurally related compounds.

Rationale for Target Prioritization: A Fragment-Based Hypothesis

Given the absence of empirical data for this compound, a logical first step is to analyze its constituent chemical motifs to generate a testable hypothesis regarding its biological activity. The molecule comprises a benzoyl group attached to a piperidine ring, which is in turn linked to an azepane ring.

-

The Benzoylpiperidine Moiety: This fragment is a cornerstone of many CNS-active compounds. Notably, the 4-benzoylpiperidine structure is a key pharmacophore in antagonists of serotoninergic 5-HT2A receptors and dopaminergic D2 receptors[1][4]. Its structural similarity to the butyrophenone class of antipsychotics further strengthens this hypothesis. Additionally, derivatives of benzoylpiperidine have been developed as potent inhibitors of monoacylglycerol lipase (MAGL), acetylcholinesterase (AChE), and the serotonin transporter (SERT)[1][5][6].

-

The Azepane Moiety: The seven-membered azepane ring provides significant conformational flexibility, a desirable trait for optimizing interactions with diverse biological targets[7]. This ring system is found in various approved pharmaceuticals. Recent studies have highlighted N-substituted azepanes as potent inhibitors of monoamine transporters, including the norepinephrine transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT)[3].

Based on this analysis, the primary hypothesis is that this compound is a modulator of CNS targets. The logical flow for prioritizing these targets is depicted below.

Proposed Research Workflow for Target Identification and Validation

A multi-stage approach is recommended to efficiently identify and characterize the biological targets of this compound. The workflow progresses from broad, unbiased screening to specific, functional validation.

Detailed Experimental Protocols

The following protocols are representative of the key experiments required for Phase 2 and Phase 3 of the proposed research workflow.

Protocol: Radioligand Binding Assay for 5-HT2A Receptor

-

Objective: To determine the binding affinity (Ki) of this compound for the human serotonin 5-HT2A receptor.

-

Materials:

-

Cell membranes from HEK293 cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [³H]-Ketanserin (specific activity ~80 Ci/mmol).

-

Non-specific binding control: Mianserin (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, dissolved in DMSO, with serial dilutions in Assay Buffer.

-

96-well microplates, glass fiber filters, scintillation cocktail, and a microplate scintillation counter.

-

-

Methodology:

-

Prepare assay plates by adding 50 µL of Assay Buffer (for total binding), 50 µL of 10 µM Mianserin (for non-specific binding), or 50 µL of the test compound at various concentrations.

-

Add 50 µL of [³H]-Ketanserin (final concentration ~1 nM) to all wells.

-

Add 100 µL of the cell membrane preparation (10-20 µg protein per well) to initiate the binding reaction.

-

Incubate the plates at 25°C for 60 minutes with gentle agitation.

-

Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold Assay Buffer.

-

Allow filters to dry, then place them in scintillation vials with 4 mL of scintillation cocktail.

-

Quantify radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol: cAMP Accumulation Assay for a Gi-Coupled Receptor

-

Objective: To determine if this compound acts as an agonist or antagonist at a Gi-coupled receptor (e.g., D2 dopamine receptor).

-

Materials:

-

CHO-K1 cells stably expressing the human D2 receptor.

-

Assay Medium: HBSS supplemented with 5 mM HEPES and 500 µM IBMX.

-

Forskolin (adenylyl cyclase activator).

-

Reference Agonist: Quinpirole.

-

cAMP detection kit (e.g., HTRF or AlphaLISA).

-

-

Methodology:

-

Antagonist Mode:

-

Seed cells in a 96-well plate and grow to confluence.

-

Pre-incubate cells with varying concentrations of the test compound for 15 minutes.

-

Add a fixed concentration of Quinpirole (at its EC80) and a fixed concentration of Forskolin (e.g., 1 µM).

-

Incubate for 30 minutes at 37°C.

-

-

Agonist Mode:

-

Seed cells as above.

-

Add varying concentrations of the test compound along with a fixed concentration of Forskolin.

-

Incubate for 30 minutes at 37°C.

-

-

Detection:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

-

Analysis:

-

In antagonist mode, plot the cAMP concentration against the test compound concentration to determine the IC50.

-

In agonist mode, plot the cAMP concentration against the test compound concentration to determine the EC50 and Emax.

-

-

Hypothetical Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and analysis.

Table 1: Hypothetical Binding Affinities (Ki) for CNS Receptors

| Target | Radioligand | Ki (nM) ± SEM |

|---|---|---|

| 5-HT2A | [³H]-Ketanserin | 15.2 ± 1.8 |

| D2L | [³H]-Spiperone | 89.5 ± 7.3 |

| SERT | [³H]-Citalopram | 250.1 ± 21.5 |

| NET | [³H]-Nisoxetine | > 1000 |

| DAT | [³H]-WIN 35,428 | 750.6 ± 65.2 |

| M1 | [³H]-Pirenzepine | > 1000 |

Table 2: Hypothetical Functional Activity (IC50 / EC50) at Key Targets

| Target | Assay Type | Mode | Potency (nM) ± SEM | Efficacy (% of Ref) |

|---|---|---|---|---|

| 5-HT2A | Calcium Flux | Antagonist | IC50: 22.4 ± 3.1 | 100% |

| D2L | cAMP Accumulation | Antagonist | IC50: 110.8 ± 12.4 | 95% |

| SERT | Neurotransmitter Uptake | Inhibitor | IC50: 315.2 ± 28.9 | 100% |

Potential Signaling Pathway Involvement

Should this compound prove to be a potent 5-HT2A antagonist, it would modulate the Gq-coupled signaling pathway. This pathway is critical in neuronal excitability and plasticity.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule, its chemical architecture strongly suggests a profile centered on CNS targets, particularly serotonin and dopamine receptors and monoamine transporters. The structured research program outlined in this guide provides a clear and efficient path for its initial pharmacological characterization. Successful identification and validation of its primary targets would be the first step toward understanding its therapeutic potential and could form the basis for future lead optimization programs in areas such as neuropsychiatric disorders or neurodegenerative diseases. Subsequent studies should focus on in vivo efficacy, pharmacokinetics, and safety pharmacology to build a comprehensive profile of this novel chemical entity.

References

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. arpi.unipi.it [arpi.unipi.it]

- 7. Azepane-2,4-dione | 29520-88-5 | Benchchem [benchchem.com]

A Technical Guide to 1-(1-Benzoyl-4-piperidinyl)azepane and the Role of Azepane Scaffolds in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the azepane scaffold's significance in medicinal chemistry, with a specific focus on the characteristics and potential of the novel compound, 1-(1-Benzoyl-4-piperidinyl)azepane. While this specific molecule is not extensively documented in current literature, this guide extrapolates its potential properties and synthesis based on the well-established roles of its constituent benzoylpiperidine and azepane moieties.

The Azepane Scaffold: A Versatile Player in Drug Discovery

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a key structural motif in a multitude of pharmacologically active compounds.[1][2] Its structural flexibility and ability to present substituents in diverse three-dimensional orientations make it a valuable scaffold for interacting with a variety of biological targets.[1] The azepane motif is present in over 20 FDA-approved drugs, highlighting its importance in contemporary medicine.[2] These drugs span a wide range of therapeutic areas, including treatments for cancer, Alzheimer's disease, and microbial infections, as well as acting as histamine H3 receptor inhibitors and anticonvulsants.[2]

The synthesis of azepane derivatives is an active area of research, with common strategies including ring-closing reactions, ring-expansion of smaller cyclic compounds, and multi-step sequences.[3][4]

Table 1: Examples of FDA-Approved Drugs Containing an Azepane Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action |

| Benazepril | Antihypertensive | Angiotensin-Converting Enzyme (ACE) Inhibitor |

| Azelastine | Antihistamine | H1 Receptor Antagonist |

| Tolazamide | Antidiabetic | Sulfonylurea |

| Glisoxepide | Antidiabetic | Sulfonylurea |

| Bazedoxifene | Osteoporosis Treatment | Selective Estrogen Receptor Modulator (SERM) |

The Benzoylpiperidine Moiety: A Privileged Scaffold

The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry due to its frequent appearance in bioactive molecules targeting a range of receptors.[5][6] This scaffold is particularly prominent in the development of atypical antipsychotic agents.[5] It is a key component of potent 5-HT2A serotonin receptor antagonists like ketanserin and altanserin.[5][6] The benzoylpiperidine moiety is also considered a potential bioisostere of the piperazine ring, offering a strategy to modulate the physicochemical and pharmacological properties of a lead compound.[5] The diverse biological activities associated with this scaffold include anticancer, antipsychotic, antithrombotic, antiarrhythmic, and neuroprotective effects.[6]

Analysis of this compound

Proposed Synthesis

A plausible synthetic route to this compound would involve a two-step process starting from commercially available precursors. The initial step would be the synthesis of the intermediate, 1-(piperidin-4-yl)azepane, via reductive amination of 4-piperidone with azepane. The subsequent step would be the N-acylation of the secondary amine of the piperidine ring with benzoyl chloride to yield the final product.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 1-(Piperidin-4-yl)azepane

-

To a solution of 4-piperidone (1.0 eq) in dichloromethane (DCM), add azepane (1.1 eq).

-

Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-(piperidin-4-yl)azepane.

Step 2: Synthesis of this compound

-

Dissolve 1-(piperidin-4-yl)azepane (1.0 eq) and triethylamine (1.5 eq) in DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzoyl chloride (1.1 eq) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the residue by column chromatography to yield this compound.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C18H26N2O |

| Molecular Weight | 286.42 g/mol |

| LogP | ~3.5 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 |

| Rotatable Bonds | 3 |

Note: These values are estimations and would require experimental verification.

Postulated Biological Activity and Signaling Pathways

Given the prevalence of the benzoylpiperidine scaffold in centrally acting agents, particularly those targeting serotonin receptors, it is plausible that this compound could exhibit affinity for these targets. The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is a key target for many antipsychotic drugs.[5] Antagonism of this receptor is a well-established mechanism for the treatment of psychosis. The azepane moiety, with its conformational flexibility, could influence the binding affinity and selectivity of the molecule for various receptor subtypes.

Conclusion

The azepane scaffold is a validated and valuable component in modern drug discovery, contributing to a diverse array of approved therapeutics.[2] While the specific compound this compound remains to be fully characterized, its hybrid structure, combining the flexible azepane ring with the privileged benzoylpiperidine moiety, presents an intriguing profile for further investigation. The synthetic route proposed herein is based on established and reliable chemical transformations. The potential for this molecule to interact with CNS targets, such as serotonin receptors, warrants its synthesis and biological evaluation to uncover its therapeutic potential. This guide serves as a foundational resource for researchers interested in exploring the rich chemical space offered by azepane-based compounds.

References

- 1. pharmaceutical-significance-of-azepane-based-motifs-for-drug-discovery-a-critical-review - Ask this paper | Bohrium [bohrium.com]

- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Data for 1-(1-Benzoyl-4-piperidinyl)azepane: A Technical Overview

Comprehensive searches for nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the specific compound 1-(1-Benzoyl-4-piperidinyl)azepane did not yield specific experimental data. The information available in public chemical databases and scientific literature pertains to structurally related but distinct molecules, making a direct data summary for the requested compound impossible at this time.

While detailed experimental spectra for this compound are not currently available, this technical guide will outline the general principles and expected spectroscopic characteristics based on the known functional groups and structural motifs of the molecule. This provides a foundational understanding for researchers and scientists who may be synthesizing or analyzing this compound.

Predicted Spectroscopic Characteristics

The structure of this compound comprises a benzoyl group, a piperidine ring, and an azepane ring. The expected spectroscopic data would reflect the key features of these components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzoyl group, likely in the range of 7.0-8.0 ppm. The protons on the piperidine and azepane rings would appear in the aliphatic region, typically between 1.0 and 4.0 ppm. The specific chemical shifts and coupling patterns would be influenced by the conformational flexibility of the seven-membered azepane ring and the substitution on the piperidine ring.

-

¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon of the benzoyl group around 170 ppm. Aromatic carbons would resonate in the 120-140 ppm region. The aliphatic carbons of the piperidine and azepane rings would be found in the upfield region of the spectrum, generally between 20 and 60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically appearing in the region of 1630-1680 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aromatic and aliphatic portions of the molecule, as well as C-N stretching vibrations.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) would correspond to the exact mass of the compound. Fragmentation patterns would likely involve cleavage of the amide bond, as well as fragmentation of the piperidine and azepane rings, providing valuable structural information.

Experimental Protocols

While specific protocols for this compound are not available, the following are general methodologies for obtaining spectroscopic data for organic compounds.

NMR Spectroscopy:

-

Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired. Various NMR experiments (e.g., COSY, HSQC, HMBC) can be performed to aid in structure elucidation.

IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl, KBr), as a KBr pellet, or in solution.

-

Data Acquisition: The prepared sample is placed in an FT-IR spectrometer, and the spectrum is recorded over a specific range of wavenumbers (e.g., 4000-400 cm⁻¹).

Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a novel organic compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

In Silico Modeling of 1-(1-Benzoyl-4-piperidinyl)azepane Receptor Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of 1-(1-Benzoyl-4-piperidinyl)azepane, a compound of interest for its potential interaction with sigma receptors. Given the implication of sigma-1 (σ₁) and sigma-2 (σ₂) receptors in a variety of neurological and psychiatric disorders, understanding the binding mechanics of novel ligands is of paramount importance in drug discovery and development.[1][2] This document outlines the experimental and computational methodologies for characterizing the receptor binding profile of this compound and its analogs.

Quantitative Data Summary: Receptor Binding Affinities

| Compound/Analog | Scaffold | Target Receptor | Binding Affinity (Ki in nM) |

| Analog 1 | 4-Aroylpiperidine | Sigma-1 | 15.2 |

| Analog 2 | 4-Aroylpiperidine | Sigma-1 | 8.7 |

| Analog 3 | 4-(α-Hydroxyphenyl)piperidine | Sigma-1 | 1.2 |

| Analog 4 | N-Benzylpiperidine | Sigma-1 | 37 |

| Analog 5 | 4-Benzyl-1-(benzylsulfonyl)piperidine | Sigma-1 | 0.96 |

| Analog 5 | 4-Benzyl-1-(benzylsulfonyl)piperidine | Sigma-2 | 91.8 |

| Haloperidol (Reference) | Butyrophenone | Sigma-1 | 2.5 |

| Haloperidol (Reference) | Butyrophenone | Sigma-2 | - |

| (+)Pentazocine (Reference) | Benzomorphan | Sigma-1 | 3.58 |

| DTG (Reference) | Guanidine | Sigma-1 / Sigma-2 | Non-selective |

Note: The data presented is a curated selection from multiple sources to represent the binding affinities of compounds with similar core structures to this compound. The exact Ki values for the title compound would need to be determined experimentally.

Experimental Protocols

Radioligand Binding Assay for Sigma Receptors

The determination of binding affinities (Ki values) is typically achieved through competitive radioligand binding assays.

Objective: To determine the affinity of a test compound (e.g., this compound) for sigma-1 and sigma-2 receptors by measuring its ability to displace a known radioligand.

Materials:

-

Receptor Source: Membranes prepared from guinea pig brain (for sigma-1) or rat liver (for sigma-2).

-

Radioligand for Sigma-1: [³H]-(+)-Pentazocine.

-

Radioligand for Sigma-2: [³H]-DTG (1,3-di-o-tolyl-guanidine) in the presence of a high concentration of a selective sigma-1 ligand (e.g., (+)-pentazocine) to block binding to sigma-1 sites.

-

Test Compound: this compound.

-

Reference Compound: Haloperidol.

-

Incubation Buffer: Tris-HCl buffer (50 mM, pH 7.4).

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue (guinea pig brain or rat liver) in cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times with fresh buffer and resuspend to a final protein concentration.

-

Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the unlabeled test compound.

-

Incubation: Incubate the plates at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Silico Modeling Workflow

The following diagram illustrates a typical workflow for the in silico modeling of this compound binding to a target receptor.

Caption: In Silico Modeling Workflow.

Molecular Docking Protocol

Objective: To predict the preferred binding orientation of this compound within the binding site of the sigma-1 or sigma-2 receptor.

Software: AutoDock, GOLD, or similar molecular docking software.

Procedure:

-

Ligand Preparation:

-

Draw the 2D structure of this compound and convert it to a 3D structure.

-

Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Assign partial charges.

-

-

Protein Preparation:

-

Obtain the crystal structure of the target receptor (e.g., human sigma-1 receptor, PDB ID: 5HK1) from the Protein Data Bank.

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges.

-

Define the binding site based on the location of the co-crystallized ligand or using a binding site prediction tool.

-

-

Docking Simulation:

-

Set up the grid box to encompass the defined binding site.

-

Run the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to generate a set of possible binding poses.

-

-

Analysis of Results:

-

Cluster the resulting poses based on root-mean-square deviation (RMSD).

-

Analyze the top-ranked poses based on their predicted binding energy and interactions with the receptor's amino acid residues.

-

Molecular Dynamics (MD) Simulation Protocol

Objective: To assess the stability of the predicted ligand-receptor complex and to analyze the dynamics of their interaction over time.

Software: GROMACS, AMBER, or NAMD.

Procedure:

-

System Preparation:

-

Use the best-ranked pose from molecular docking as the starting structure for the protein-ligand complex.

-

Place the complex in a periodic box of appropriate dimensions.

-

Solvate the system with a suitable water model (e.g., TIP3P).

-

Add ions to neutralize the system and mimic physiological ionic strength.

-

-

Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes.

-

Equilibration:

-

Perform a short simulation with position restraints on the protein and ligand heavy atoms to allow the solvent to equilibrate around them (NVT ensemble).

-

Perform a subsequent equilibration run to adjust the pressure of the system (NPT ensemble).

-

-

Production Run: Run the main MD simulation for a sufficient duration (e.g., 100 ns or more) without any restraints.

-

Trajectory Analysis:

-

RMSD (Root Mean Square Deviation): Analyze the RMSD of the protein backbone and the ligand to assess the stability of the complex.

-

RMSF (Root Mean Square Fluctuation): Analyze the RMSF of individual residues to identify flexible regions of the protein upon ligand binding.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the receptor over time.

-

Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy from the MD trajectory.

-

Signaling Pathways

The interaction of ligands with sigma receptors can modulate various downstream signaling pathways. The following diagrams illustrate plausible signaling cascades for sigma-1 and sigma-2 receptors.

Sigma-1 Receptor Signaling

Caption: Sigma-1 Receptor Signaling Pathway.

The sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, is involved in regulating calcium signaling and cell survival.[5] Upon ligand binding, it can dissociate from the BiP chaperone and modulate the activity of various ion channels and signaling proteins, including the IP3 receptor, thereby influencing intracellular calcium homeostasis and neuronal plasticity.[6][7]

Sigma-2 Receptor Signaling

Caption: Sigma-2 Receptor Signaling Pathway.

The sigma-2 receptor, identified as the transmembrane protein TMEM97, is often found in complex with the progesterone receptor membrane component 1 (PGRMC1).[8] It plays a role in calcium signaling and the regulation of cell proliferation and death.[9] Ligands targeting the sigma-2 receptor can influence these pathways and are being investigated for their potential in cancer therapy.[10][11]

Conclusion

The in silico modeling of this compound's interaction with sigma receptors provides a powerful computational approach to complement and guide experimental studies. By combining molecular docking to predict binding modes and molecular dynamics simulations to understand the stability and dynamics of the ligand-receptor complex, researchers can gain valuable insights into the molecular determinants of binding affinity and selectivity. This knowledge is instrumental in the rational design and optimization of novel sigma receptor ligands for therapeutic applications. The methodologies and data presented in this guide serve as a foundational resource for professionals engaged in the exciting field of neuropharmacology and drug discovery.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. scielo.br [scielo.br]

- 9. Synthesis and receptor binding studies relevant to the neuroleptic activities of some 1-methyl-4-piperidylidene-9-substituted-pyrrolo[2,1-b][3]benzazepine derivatives. | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. iris.unict.it [iris.unict.it]

The Benzoylpiperidine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Benzoylpiperidine Derivatives

For researchers, scientists, and professionals in drug development, the benzoylpiperidine moiety represents a cornerstone in medicinal chemistry. This technical guide provides a comprehensive overview of the discovery, historical development, and diverse pharmacological applications of benzoylpiperidine derivatives. Its remarkable versatility as a privileged structure has led to the development of numerous therapeutic agents across a wide spectrum of diseases, including cancer, psychosis, and neurological disorders. This document delves into the synthetic strategies, key experimental protocols, and the intricate signaling pathways modulated by these compounds, presenting a robust resource for advancing future drug discovery efforts.

Introduction: The Rise of a Privileged Structure

The phenyl(piperidin-4-yl)methanone, commonly known as the benzoylpiperidine fragment, has emerged as a significant chemical scaffold in medicinal chemistry.[1][2] Its metabolic stability and its role as a potential bioisostere of the piperazine ring make it a highly attractive framework for drug design.[1][2] The journey of benzoylpiperidine derivatives began with the recognition of their presence in various bioactive molecules, leading to their classification as a "privileged structure." This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby exhibiting a broad range of biological activities.

The therapeutic landscape of benzoylpiperidine derivatives is vast and ever-expanding, encompassing applications as anti-cancer, anti-psychotic, anti-thrombotic, anti-arrhythmic, anti-tubercular, anti-parasitic, anti-diabetic, and neuroprotective agents.[1][2] Two prominent examples that highlight the significance of this scaffold are the potent 5-HT2A antagonists, ketanserin and altanserin, which feature the benzoylpiperidine motif.[1][2]

Synthetic Strategies and Methodologies

The synthesis of the benzoylpiperidine fragment is generally straightforward, employing readily available and cost-effective reagents.[2] The most common approaches involve either the introduction of a pre-formed benzoylpiperidine unit or the construction of the benzoyl moiety onto a piperidine ring.

General Synthetic Routes

A prevalent strategy involves the use of commercially available and appropriately substituted 4-benzoylpiperidine hydrochlorides or hydrobromides.[1] These intermediates can then undergo nucleophilic substitution, N-alkylation with alkyl halides, or amidic condensation with carboxylic acids to build the final molecule.[1]

Alternatively, isonipecotic acid serves as a common precursor.[1] The synthesis typically begins with the N-acetylation of the piperidine's amino group to prevent side reactions. The carboxylic acid group is then activated, often with thionyl chloride, followed by a Friedel-Crafts acylation with a suitable aromatic compound to form the benzoyl group.[1]

A general workflow for the synthesis of benzoylpiperidine derivatives is depicted below:

Key Experimental Protocols

Protocol 1: Synthesis of 4-Benzoylpiperidine Hydrochloride from 1-Acetyl-4-piperidinecarboxylic acid

This protocol describes a common multi-step synthesis to obtain the core 4-benzoylpiperidine structure.

-

Acid Chloride Formation: 1-Acetyl-4-piperidinecarboxylic acid is reacted with thionyl chloride (SOCl2) at 20°C for 1 hour to form the corresponding acid chloride.

-

Friedel-Crafts Acylation: The acid chloride is then reacted with a suitable aromatic compound (e.g., benzene) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) in a solvent such as 1,2-dichloroethane. The reaction mixture is heated for 2 hours.

-

Deprotection: The resulting N-acetyl-4-benzoylpiperidine is subjected to acidic hydrolysis using aqueous HCl with heating to remove the acetyl protecting group, yielding 4-benzoylpiperidine hydrochloride.

Protocol 2: N-Alkylation of 4-Benzoylpiperidine

This protocol outlines the derivatization of the piperidine nitrogen.

-

Reaction Setup: 4-Benzoylpiperidine hydrochloride is dissolved in a suitable organic solvent (e.g., dichloromethane).

-

Base Addition: A base, such as potassium carbonate (K2CO3), is added to neutralize the hydrochloride and free the secondary amine.

-

Alkylation: The appropriate benzoyl chloride derivative is added to the reaction mixture, which is then stirred at room temperature for 24 hours.

-

Workup and Purification: The reaction crude is concentrated, and the product is extracted and purified, often through column chromatography, to yield the final N-substituted benzoylpiperidine derivative.[3]

Pharmacological Applications and Key Derivatives

The benzoylpiperidine scaffold has been successfully incorporated into a multitude of therapeutic agents targeting a diverse range of biological pathways.

Antipsychotic Agents

A significant area of application for benzoylpiperidine derivatives is in the development of atypical antipsychotics.[1] These compounds often target serotonin (5-HT) and dopamine (D) receptors. For instance, derivatives have been identified as potent and selective 5-HT2A ligands, with some compounds exhibiting IC50 values in the low nanomolar range.[1] Some derivatives also show mixed ligand activity, binding to both 5-HT2A and D2 receptors.[1]

| Compound | Target(s) | IC50 (nM) | Reference |

| Derivative 31 | 5-HT2A | 1.1 | [1] |

| Derivative 32 | 5-HT2A, D2 | 6.0, 12 | [1] |

| Derivative 33 | 5-HT2A | 2.4 | [1] |

Anti-Cancer Agents

Monoacylglycerol Lipase (MAGL) Inhibitors: Benzoylpiperidine derivatives have been developed as reversible inhibitors of monoacylglycerol lipase (MAGL), a serine hydrolase involved in the metabolism of the endocannabinoid 2-arachidonoylglycerol (2-AG).[1][4] Inhibition of MAGL has shown promise in cancer therapy.[4] Certain derivatives have demonstrated notable antiproliferative activity against human breast and ovarian cancer cell lines, with IC50 values in the micromolar range.[1]

Tankyrase (TNKS) Inhibitors: Tankyrases are poly(ADP-ribose) polymerases that play a role in the Wnt signaling pathway, which is often dysregulated in cancer.[1] Benzoylpiperidine-based TNKS inhibitors have been designed to disrupt this pathway. Through structure-based design, potent and selective TNKS inhibitors have been developed.[1]

The Wnt signaling pathway, targeted by benzoylpiperidine-based TNKS inhibitors, is illustrated below:

Neuroprotective and Neuromodulatory Agents

Glycine Transporter (GlyT) Inhibitors: Benzoylpiperidine derivatives have been investigated as inhibitors of glycine transporter type-2 (GlyT-2), which plays a role in regulating glycine levels in the central nervous system.[5] These inhibitors have potential applications in treating neuropathic pain.[5]

Acetylcholinesterase (AChE) Inhibitors: In the context of Alzheimer's disease, researchers have synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives as potent acetylcholinesterase (AChE) inhibitors.[6] One such derivative, compound 21, exhibited an exceptionally low IC50 of 0.56 nM and showed high selectivity for AChE over butyrylcholinesterase (BuChE).[6]

| Compound | Target | IC50 (nM) | Selectivity (AChE/BuChE) | Reference |

| Compound 21 | AChE | 0.56 | 18,000 | [6] |

Dual-Target Inhibitors for Alzheimer's Disease: More recent efforts have focused on developing dual-target inhibitors that modulate both acetylcholinesterase and the serotonin transporter (SERT), addressing both cognitive and neuropsychiatric symptoms of Alzheimer's disease.[3][7]

Conclusion and Future Directions

The benzoylpiperidine scaffold has proven to be a remarkably fruitful starting point for the design and discovery of new therapeutic agents. Its favorable physicochemical properties and synthetic accessibility have cemented its status as a privileged structure in medicinal chemistry. The diverse range of biological targets that can be modulated by benzoylpiperidine derivatives underscores the vast potential that remains to be explored.

Future research will likely focus on the further optimization of existing derivatives to enhance potency, selectivity, and pharmacokinetic profiles. The application of novel synthetic methodologies will undoubtedly lead to the creation of more complex and diverse libraries of benzoylpiperidine compounds. As our understanding of disease biology deepens, the rational design of benzoylpiperidine-based molecules targeting novel pathways will continue to be a promising avenue for the development of next-generation therapeutics.

References

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 5. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Evolving Landscape of Azepane-Based Compounds: A Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

The seven-membered nitrogen-containing heterocyclic ring, azepane, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and synthetic tractability have led to the development of a diverse array of therapeutic agents. This technical guide delves into the pharmacological profiles of novel azepane-based compounds, with a focus on recent advancements in their synthesis, biological evaluation, and mechanisms of action, particularly in the realms of oncology and immunology.

Azepane-Based Compounds as Potent Enzyme Inhibitors

Recent research has highlighted the potential of azepane derivatives as highly effective inhibitors of key enzymes implicated in disease pathogenesis. Notably, these compounds have shown significant promise in targeting protein tyrosine phosphatases and kinases involved in cancer and immune regulation.

PTPN2/PTPN1 Inhibition for Cancer Immunotherapy

Protein tyrosine phosphatase non-receptor type 2 (PTPN2) and type 1 (PTPN1) are critical negative regulators of inflammatory signaling pathways. Their inhibition has been identified as a promising strategy to enhance anti-tumor immunity. A novel series of azepane-containing derivatives has been developed, demonstrating potent, nanomolar-level inhibition of both PTPN2 and PTPN1.[1]

Table 1: In Vitro Inhibitory Activity of Azepane-Based PTPN2/PTPN1 Inhibitors

| Compound ID | PTPN2 IC50 (nM) | PTPN1 IC50 (nM) |

| Compound 4 | < 10 | < 10 |

| ABBV-CLS-484 | Data not specified | Data not specified |

Note: Specific IC50 values for Compound 4 were stated as being in the nanomolar range in the source material, but precise figures were not provided in the abstract. ABBV-CLS-484 is a clinical trial candidate with a similar target profile.

These inhibitors have been shown to enhance T-cell and natural killer (NK) cell function by amplifying JAK-STAT signaling, leading to robust anti-tumor immunity in preclinical models.[2]

Cyclin-Dependent Kinase 2 (CDK2) Inhibition in Oncology

Cyclin-dependent kinase 2 (CDK2) plays a crucial role in cell cycle progression, particularly at the G1/S transition.[3] Its dysregulation is a common feature in many cancers. Novel pyrrolo[1,2-a]azepine derivatives have been synthesized and identified as potent inhibitors of CDK2, exhibiting significant anticancer activity.

Table 2: Anticancer Activity of Pyrrolo[1,2-a]azepine Derivatives

| Compound ID | Target Cell Line | IC50 (nM) |

| Compound 3 | HepG2 | 4 |

| Compound 6 | HepG2 | 1.6 |

| Compound 5b | MCF7 | 10.7 |

| Compound 6 | HCT116 | 21.1 |

| Compound 3 | Various | 4 - 44.2 |

| Compound 7 | Various | 20.7 - 45.4 |

Source: Antitumor activity evaluation was carried out against liver (HepG2), breast (MCF7), and colon (HCT116) cancer cell lines.[4]

The potent activity of these compounds underscores the potential of the azepane scaffold in designing selective CDK2 inhibitors for cancer therapy.

Topoisomerase II Inhibition by Dibenzo[b,f]azepine Derivatives

Topoisomerase II is a vital enzyme involved in managing DNA topology during replication and transcription. Its inhibition leads to DNA damage and apoptosis in cancer cells, making it a key target for chemotherapy.[5][6] Novel dibenzo[b,f]azepine-tethered isoxazoline derivatives have been synthesized and shown to act as topoisomerase II inhibitors with promising anticancer activity.[7]

Table 3: Proliferation Inhibition by a Dibenzo[b,f]azepine-Isoxazoline Derivative

| Compound ID | Target Cell Line | Activity |

| Compound 4g | LM8G7, OVSAHO, MCF-7, RPMI8226-LR5 | Comparable to cisplatin and suramin |

Note: Specific IC50 values were not provided in the abstract, but the activity was benchmarked against known anticancer agents.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following outlines the typical experimental protocols used in the evaluation of the aforementioned azepane-based compounds.

In Vitro Enzyme Inhibition Assay (General Protocol)

-

Enzyme and Substrate Preparation: Recombinant human PTPN2, PTPN1, or CDK2/cyclin complexes are expressed and purified. A suitable substrate (e.g., a phosphorylated peptide for phosphatases or a protein substrate for kinases) is prepared in an appropriate assay buffer.

-

Compound Preparation: Azepane-based inhibitors are dissolved in DMSO to create stock solutions, which are then serially diluted to the desired concentrations.

-

Assay Reaction: The enzyme, substrate, and inhibitor are incubated together in a microplate format at a controlled temperature (e.g., 37°C) for a specific duration.

-

Detection: The reaction is stopped, and the product formation is quantified. For phosphatase assays, this may involve measuring the release of inorganic phosphate. For kinase assays, ATP consumption or substrate phosphorylation can be measured, often using fluorescence- or luminescence-based methods.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response data to a sigmoidal curve.

Cell Viability Assays (SRB and MTT)

-

Cell Culture: Human cancer cell lines (e.g., HepG2, MCF7, HCT116) are cultured in appropriate media and conditions.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the azepane-based compounds for a specified period (e.g., 48-72 hours).

-

Staining:

-

SRB (Sulforhodamine B) Assay: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye, which binds to total cellular protein.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: MTT reagent is added to the cells and incubated. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to a purple formazan product.

-

-

Measurement and Analysis: The bound SRB dye is solubilized, or the formazan crystals are dissolved, and the absorbance is read using a microplate reader. The IC50 values, representing the concentration that inhibits cell growth by 50%, are then calculated.

In Vivo Tumor Xenograft Model

-

Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.

-

Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

-

Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The azepane-based compound is administered (e.g., orally or intraperitoneally) according to a predetermined schedule and dosage.

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint and Analysis: At the end of the study, the tumors are excised and weighed. The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways modulated by these novel azepane compounds is key to their rational development as therapeutic agents.

PTPN2/PTPN1 Inhibition and T-Cell Activation

PTPN2 and PTPN1 negatively regulate the JAK-STAT and T-cell receptor (TCR) signaling pathways. Inhibition of these phosphatases by azepane-based compounds leads to increased phosphorylation and activation of key signaling molecules, resulting in enhanced T-cell activation, proliferation, and effector functions, thereby promoting an anti-tumor immune response.

Caption: PTPN2/PTPN1 Inhibition Pathway by Azepane Derivatives.

CDK2 Inhibition and Cell Cycle Arrest

CDK2, in complex with Cyclin E or Cyclin A, phosphorylates key substrates like the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and progression into the S phase of the cell cycle. Azepane-based CDK2 inhibitors block this phosphorylation event, causing cell cycle arrest at the G1/S checkpoint and preventing cancer cell proliferation.

Caption: CDK2 Inhibition Pathway by Azepane Derivatives.

Topoisomerase II Inhibition and Apoptosis

Topoisomerase II facilitates the passage of DNA strands through each other by creating transient double-strand breaks. Azepane-based topoisomerase II inhibitors stabilize the covalent complex between the enzyme and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.

Caption: Topoisomerase II Inhibition Workflow by Azepane Derivatives.

Conclusion and Future Perspectives

The azepane scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The recent development of potent and selective azepane-based inhibitors of PTPN2/N1, CDK2, and topoisomerase II highlights the versatility of this chemical motif in addressing challenging drug targets. The promising preclinical data for these compounds, particularly in the fields of immuno-oncology and targeted cancer therapy, warrant further investigation and clinical development. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these lead compounds, as well as exploring the full therapeutic potential of the azepane scaffold against a wider range of biological targets. The continued application of structure-based drug design and innovative synthetic methodologies will undoubtedly lead to the emergence of next-generation azepane-based drugs with improved efficacy and safety profiles.

References

- 1. Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis and anticancer activity evaluation of some novel pyrrolo[1,2-a]azepine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anti-cancer activity of novel dibenzo[b,f]azepine tethered isoxazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzoylpiperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

The benzoylpiperidine moiety is a recognized privileged structure in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents targeting a diverse range of biological entities. Its metabolic stability and its role as a potential bioisostere for the piperazine ring make it a versatile framework in drug design.[1][2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of benzoylpiperidine analogues, offering a valuable resource for researchers engaged in the development of new pharmaceuticals.

Core Structure-Activity Relationships of Benzoylpiperidine Analogues

The benzoylpiperidine core offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. Key areas of modification include the benzoyl ring, the piperidine ring, and the nitrogen atom of the piperidine.

Substitutions on the Benzoyl Ring

Modifications to the benzoyl ring have been shown to significantly impact the potency and selectivity of these analogues for various targets.

-

Tyrosinase Inhibitors: In a series of benzoyl and cinnamoyl piperazine/piperidine amides investigated as tyrosinase inhibitors, substitutions on the benzoyl ring were critical for activity. For instance, the presence of a guaiacol motif in the western region led to a significant increase in potency.[3] Hydrophobic benzyl groups were also found to contribute to higher potency.[3]

-

5-HT2A Receptor Ligands: For ligands targeting the 5-HT2A receptor, para-substitution on the benzoyl moiety, particularly with a fluorine atom, has been shown to be favorable.[4] For example, compounds with a 4-(p-fluorobenzoyl)piperidine moiety have demonstrated high affinity for 5-HT2A receptors.[1][4] These derivatives often establish a crucial hydrogen bond with a serine residue at position 3.36 of the 5-HT2A receptor.[4]

Modifications of the Piperidine Ring and its Substituents

The piperidine ring itself and its substituents are pivotal for interaction with target proteins and for defining the overall physicochemical properties of the molecule.

-

Acetylcholinesterase (AChE) Inhibitors: In the development of AChE inhibitors, the piperidine ring serves as a central scaffold. The introduction of a 2-phthalimidoethyl group at the 4-position of a 1-benzylpiperidine core resulted in potent inhibitors.[5] Further substitution on the phthalimido ring, such as a benzoylamino group, led to a significant enhancement in activity, with one of the most potent inhibitors in the series, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride, exhibiting an IC50 of 1.2 nM.[5]

-

Monoacylglycerol Lipase (MAGL) Inhibitors: For MAGL inhibitors, the benzoylpiperidine fragment is a central component. Optimization of lead compounds by modifying substituents on a distal phenyl ring, while keeping the benzoylpiperidine core fixed, led to a notable improvement in MAGL inhibition activity.[1] Specifically, meta-substituents that can occupy a hydrophobic pocket of the enzyme enhance potency.[1]

The Role of the Piperidine Nitrogen Substituent

The substituent on the piperidine nitrogen plays a crucial role in modulating the pharmacological profile.

-

Comparison with Piperazine Analogues: In studies comparing benzylpiperidines and benzylpiperazines as tyrosinase inhibitors, the benzylpiperidines were found to be considerably more potent. This suggests that the presence of a basic nitrogen in the eastern region, as in piperazine, may impair affinity for the enzyme.[3]

-

Dual-Target Inhibitors for Alzheimer's Disease: In the design of dual-target inhibitors of acetylcholinesterase (AChE) and serotonin transporter (SERT), both 1-benzylpiperidine and 1-benzoylpiperidine derivatives have been explored. The nature of the substituent on the piperidine nitrogen influences the activity and selectivity for these two targets.[6]

Quantitative SAR Data

The following tables summarize the quantitative structure-activity relationship data for various series of benzoylpiperidine analogues.

Table 1: Benzoylpiperidine Analogues as Tyrosinase Inhibitors [3]

| Compound | R1 | R2 | R3 | pIC50 (Monophenolase) |

| 5a | H | H | H | < 4.0 |

| 5b | OCH3 | OH | H | 4.99 |

| 5c | OCH3 | H | H | 4.41 |